N-(3-Aminopropyl)diethanolamine

Electrochemiluminescence Coreactant Analytical Chemistry

N-(3-Aminopropyl)diethanolamine (APDEA), CAS 4985-85-7, is a specialty aminoalcohol with a tertiary amine center flanked by two hydroxyethyl groups and tethered to a primary amine via a propyl spacer. This unique bifunctional architecture (C7H18N2O2; MW 162.23) distinguishes it from simpler alkanolamines and alkylamines.

Molecular Formula C7H18N2O2
Molecular Weight 162.23 g/mol
CAS No. 4985-85-7
Cat. No. B109330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminopropyl)diethanolamine
CAS4985-85-7
Synonyms2,2’-[(3-Aminopropyl)imino]bis[ethanol];  2,2’-[(3-Aminopropyl)imino]diethanol;  (3-Aminopropyl)bis(2-hydroxyethyl)amine;  (3-Aminopropyl)diethanolamine;  2-[(3-Aminopropyl)(2-hydroxyethyl)amino]ethanol;  3-[Bis(2-hydroxyethyl)amino]propylamine;  3-[N,N-(D
Molecular FormulaC7H18N2O2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC(CN)CN(CCO)CCO
InChIInChI=1S/C7H18N2O2/c8-2-1-3-9(4-6-10)5-7-11/h10-11H,1-8H2
InChIKeyFKJVYOFPTRGCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminopropyl)diethanolamine (CAS 4985-85-7): Technical Baseline and Procurement Context for Specialized Amine Selection


N-(3-Aminopropyl)diethanolamine (APDEA), CAS 4985-85-7, is a specialty aminoalcohol with a tertiary amine center flanked by two hydroxyethyl groups and tethered to a primary amine via a propyl spacer [1]. This unique bifunctional architecture (C7H18N2O2; MW 162.23) distinguishes it from simpler alkanolamines and alkylamines [2]. Commercially, APDEA is supplied as a colorless to pale yellow, hygroscopic liquid with a density of 1.07 g/cm³ and a boiling point of 207-267 °C (depending on measurement method) . Its molecular structure confers distinct reactivity in curing, catalysis, and complexation, making it a critical intermediate for epoxy systems, electrochemiluminescence (ECL) coreactants, and high-performance surfactants.

Why N-(3-Aminopropyl)diethanolamine Cannot Be Interchanged with Generic Alkanolamines or Alkylamines


Generic substitution of APDEA with simpler analogs like tripropylamine (TPA), N-butyldiethanolamine (BDEA), or conventional alkanolamines (e.g., MDEA, DEA) fails due to the precise spatial arrangement of its primary amine, tertiary amine, and hydroxyl groups [1]. This configuration dictates its performance in two key areas: (1) As an ECL coreactant, APDEA's primary amine and hydroxyl groups synergistically promote amine oxidation rates, yielding signal intensities that are orders of magnitude higher than those of TPA and substantially greater than those of BDEA [1]. (2) As an epoxy curing agent, APDEA functions as both a chain extender and a co-curing agent, offering a balance of reactivity and network formation that is not replicated by either purely catalytic tertiary amines (e.g., DMAPA) or purely reactive primary diamines [2]. The quantitative evidence below establishes that these performance gaps are not marginal; they are foundational to the compound's utility and directly impact analytical sensitivity and polymer architecture.

N-(3-Aminopropyl)diethanolamine Quantitative Differentiation Guide: Head-to-Head Performance vs. Tripropylamine and N-Butyldiethanolamine


ECL Signal Intensity: APDEA vs. Tripropylamine on Gold and Platinum Electrodes

In a direct head-to-head comparison under identical Ru(bpy)3(2+) ECL conditions, N-(3-aminopropyl)diethanolamine (APDEA) demonstrates dramatically superior signal generation compared to the widely used coreactant tripropylamine (TPA) [1]. The ECL intensity of the Ru(bpy)3(2+)/APDEA system is approximately 10 times stronger on a gold (Au) electrode and 36 times stronger on a platinum (Pt) electrode than the corresponding Ru(bpy)3(2+)/TPA system [1]. This enhancement is attributed to the presence of the primary amine and hydroxyl groups in APDEA, which accelerate amine oxidation kinetics [1].

Electrochemiluminescence Coreactant Analytical Chemistry

ECL Signal Intensity: APDEA vs. N-Butyldiethanolamine on Gold, Platinum, and Glassy Carbon Electrodes

When benchmarked against the structurally related N-butyldiethanolamine (BDEA), APDEA consistently outperforms it across multiple electrode materials [1]. The ECL intensity of the Ru(bpy)3(2+)/APDEA system is 1.6 times stronger on a gold (Au) electrode and 1.14 times stronger on a platinum (Pt) electrode compared to the Ru(bpy)3(2+)/BDEA system [1]. On a glassy carbon (GC) electrode, the APDEA-based system exhibits a 2.42-fold enhancement over BDEA [1]. This consistent performance advantage is linked to the presence of the additional primary amine group in APDEA, which BDEA lacks [1].

Electrochemiluminescence Coreactant Electrode Material

Antimicrobial Utility: APDEA in Biocidal Formulations

APDEA is specifically claimed for use as a biocide in a pending European patent (EP-4282269-A1) [1]. The patent identifies APDEA alongside a select group of tertiary amines as effective antimicrobial agents (bactericidal, fungicidal, sporicidal, algicidal) for product preservation [1]. While the patent does not provide quantitative minimum inhibitory concentration (MIC) data for direct comparison, the inclusion of APDEA in this specific claims set distinguishes it from the vast majority of tertiary amines, including common alternatives like triethylamine, which are not listed as preferred embodiments [1].

Biocide Antimicrobial Material Preservation

Physicochemical Profile: Density and Boiling Point Differentiation

APDEA exhibits a distinct combination of density (1.07 g/cm³ at 21°C) and boiling point (207-267°C) compared to common alkanolamines used in similar applications . For instance, N-methyldiethanolamine (MDEA), a widely used CO2 capture and gas treating solvent, has a density of 1.04 g/cm³ and a boiling point of 247°C [1]. While not a direct performance comparison, this difference in density (approximately 3% higher) can be significant in large-scale liquid handling, inventory management, and separation processes where density drives volumetric calculations and pump sizing [2].

Physical Properties Formulation Process Engineering

N-(3-Aminopropyl)diethanolamine Application Scenarios for Procurement and R&D Planning


High-Sensitivity Electrochemiluminescence (ECL) Coreactant for Immunoassays and DNA Detection

Based on the direct head-to-head evidence [1][2], APDEA is the preferred coreactant for ECL applications requiring maximal signal intensity and low detection limits. Its 10- to 36-fold improvement over tripropylamine on gold and platinum electrodes makes it particularly valuable for clinical diagnostic assays where high sensitivity is paramount [1]. Procurement should be prioritized when developing Ru(bpy)3(2+)-based ECL sensors for cardiac biomarkers, infectious disease markers, or genetic analysis.

Multifunctional Epoxy Curing Agent and Chain Extender for Thermoset Resins

APDEA's documented use as both a chain extender and co-curing agent in coatings and adhesives [3] supports its procurement for formulating high-performance epoxy systems. Unlike simpler tertiary amines that act only as catalysts, APDEA can incorporate into the polymer network, potentially enhancing mechanical properties and reducing extractable catalyst content [3]. This dual functionality is especially relevant for industrial coatings, composites, and electronic encapsulants where both cure kinetics and final material properties are critical.

Multifunctional Additive with Antimicrobial Properties for Paints and Industrial Fluids

The specific patent claim for APDEA as a biocide [4] positions it as a strategic choice for formulators seeking to combine antimicrobial function with other performance attributes (e.g., curing, emulsification). In water-based paints, metalworking fluids, or textile treatments, APDEA can serve as a building block that contributes to microbial stability while also fulfilling its primary role as a surfactant intermediate or curing agent [4]. This can simplify formulations and reduce the number of required additive components.

Chelating Agent and Metal Complexation in Analytical Chemistry

APDEA's ability to form stable complexes with transition metals supports its procurement as a chelating agent for metal ion separation, quantification, and catalysis. This property, combined with its solubility profile, makes it a candidate for developing metal extraction processes or for synthesizing metal-organic frameworks (MOFs) and coordination polymers where a tripodal N,O-donor ligand is required [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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